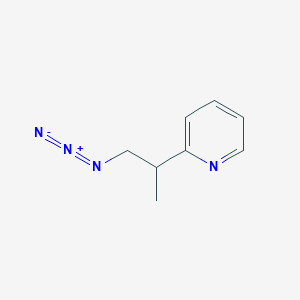

2-(1-Azidopropan-2-yl)pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1-azidopropan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-7(6-11-12-9)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIPPAZYFACEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of 2 1 Azidopropan 2 Yl Pyridine

Azide-Alkyne Cycloaddition (AAC) Chemistry of this compound

The azide-alkyne cycloaddition (AAC) is a powerful and widely utilized click chemistry reaction for the formation of 1,2,3-triazole rings. organic-chemistry.orgrsc.org This reaction can be performed under thermal conditions or, more commonly, catalyzed by a metal, typically copper(I). organic-chemistry.orgrsc.org The reaction is also known to proceed without a metal catalyst when using strained alkynes. magtech.com.cn

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Context of this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. acs.orgthieme-connect.de This reaction is known for its mild reaction conditions, high yields, and tolerance to a wide range of functional groups and solvents, including water. thieme-connect.deresearchgate.net The catalytic cycle is initiated by the coordination of copper(I) to the alkyne, which lowers the pKa of the terminal alkyne proton and facilitates the formation of a copper acetylide intermediate. thieme-connect.de This intermediate then reacts with the azide in a stepwise manner to form the triazole product. acs.org

In the context of this compound, the pyridine (B92270) nitrogen can act as a ligand, potentially influencing the catalytic activity. Research has shown that using copper(I) acetate (B1210297) as a catalyst for the CuAAC of 6-substituted tetrazolo[1,5-a]pyridines, which are in equilibrium with the corresponding 2-azidopyridines, leads to the efficient formation of 1-(pyridin-2-yl)-1,2,3-triazoles. nih.gov The in situ generated acetic acid was found to play a crucial role in activating the 2-azidopyridine-copper(I) complex. nih.gov The use of phosphinimine ligands in conjunction with a copper(I) catalyst has also been explored to accelerate the CuAAC reaction of tetrazolo[1,5-a]pyridines with alkynes. rsc.org

Interactive Table: Examples of CuAAC Reactions with Pyridine-Containing Azides

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Reference |

| 6-substituted tetrazolo[1,5-a]pyridines | Various alkynes | Copper(I) acetate | 1-(pyridin-2-yl)-1,2,3-triazoles | nih.gov |

| Tetrazolo[1,5-a]pyridines | Various alkynes | CuCl/2-PyCH2N=PtBu3 | 1-(pyridin-2-yl)-1,2,3-triazole derivatives | rsc.org |

| 2,6-diethynylpyridine | 3-azidopropan-1-ol | CuSO4/sodium ascorbate | 2,6-bis(1-propan-1-ol-1,2,3-triazol-4-yl)pyridine | rsc.org |

| 2-vinyl pyridine derivative | 4-F phenylacetylene | CuSO4/sodium ascorbate | Corresponding triazole | acs.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that utilizes strained cyclooctynes to react with azides. magtech.com.cn This bioorthogonal reaction is highly efficient and proceeds rapidly at room temperature, making it suitable for applications in living systems where the toxicity of a metal catalyst is a concern. magtech.com.cnacs.org The driving force for this reaction is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn

While specific examples of SPAAC with this compound are not prevalent in the searched literature, the principles of SPAAC are broadly applicable. The reaction of various azides with strained alkynes like bicyclo[6.1.0]nonyne (BCN) has been demonstrated. acs.org For instance, the reaction of benzyl (B1604629) azide with BCN proceeds smoothly to form the corresponding triazole. acs.org It is therefore highly probable that this compound would undergo SPAAC with suitable strained alkynes. The rate and efficiency of such a reaction would depend on the specific cycloalkyne used. magtech.com.cn Secondary interactions, such as those involving a boronic acid group, have been shown to enhance the rate and regioselectivity of SPAAC. rsc.orgchemrxiv.org

Mechanistic Investigations of Cycloaddition Pathways

The mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a concerted process that often leads to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgrsc.org The activation energy for this thermal reaction is high, necessitating elevated temperatures. organic-chemistry.org

In contrast, the CuAAC reaction proceeds through a stepwise mechanism. acs.orgrsc.org Density functional theory (DFT) studies have shown that the coordination of copper(I) to the alkyne significantly alters the reaction pathway, changing it from a non-polar, one-step mechanism to a polar, stepwise one. rsc.org The reaction involves the formation of a copper acetylide, which then reacts with the azide. thieme-connect.de Some studies propose the involvement of a dinuclear copper acetylide intermediate. thieme-connect.dersc.org The cycloaddition itself can be either a stepwise process, involving the formation of a six-membered metallacycle followed by ring contraction, or a concerted process, depending on the specific catalytic system. acs.org Regardless of the exact pathway, the copper catalyst directs the reaction to selectively form the 1,4-disubstituted triazole. acs.org

For SPAAC, the reaction is driven by the high ring strain of the cycloalkyne. magtech.com.cn The mechanism is a concerted [3+2] cycloaddition, similar to the thermal Huisgen cycloaddition, but with a significantly lower activation barrier due to the strained nature of the alkyne. magtech.com.cn

Other Transformations of the Azido (B1232118) Group in this compound

Beyond cycloaddition reactions, the azido group in this compound can undergo various other chemical transformations, primarily involving reduction or the formation of highly reactive nitrene intermediates.

Reductive Processes of the Azido Moiety

The reduction of organic azides to primary amines is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. The Staudinger reduction, which utilizes triphenylphosphine (B44618) followed by hydrolysis, is a classic and mild method for this conversion. sdu.dk Catalytic versions of the Staudinger reduction have been developed, allowing the reaction to proceed at room temperature with only a catalytic amount of phosphine. sdu.dk

Other reducing agents, such as tin(II) chloride, can also be used. The selective reduction of one azido group in the presence of others has been demonstrated in polyazidopyridines, with the regioselectivity being influenced by the electronic properties of the pyridine ring. researchgate.net For instance, in 2,4,6-triazidopyridines, the γ-azido group can be selectively reduced with SnCl2. researchgate.net It is expected that the azido group in this compound can be readily reduced to the corresponding amine, 2-(1-aminopropan-2-yl)pyridine, using standard reduction methods.

Interactive Table: Reagents for the Reduction of Organic Azides

| Reducing Agent/System | Product | Key Features | Reference |

| Triphenylphosphine (Staudinger Reduction) | Primary Amine | Mild conditions, high chemoselectivity. | sdu.dk |

| Catalytic Triphenylphosphine / Diphenyldisiloxane | Primary Amine | Room temperature, catalytic in phosphine. | sdu.dk |

| Tin(II) Chloride (SnCl2) | Primary Amine | Can exhibit regioselectivity in polyazides. | researchgate.net |

| Nano Zinc in Acetic Acid/Water | Primary Amine | Used in the reduction of azides post-CuAAC. | nih.gov |

Generation and Reactivity of Nitrene Intermediates

The thermal or photochemical decomposition of organic azides leads to the extrusion of dinitrogen and the formation of highly reactive nitrene intermediates. nih.govd-nb.info These nitrenes can exist in either a singlet or triplet electronic state, which dictates their subsequent reactivity. nih.gov

Singlet nitrenes can undergo a variety of reactions, including C-H insertion, cyclization, and rearrangement. For example, photolysis of α-azido alcohols generates nitrenes that can rearrange to form amides. d-nb.info In the context of pyridyl azides, photolysis of 5-azido-2-aminopyridine derivatives generates a singlet nitrene that can undergo intersystem crossing to the triplet state or be protonated to form a nitrenium ion. nih.gov

Nitrene intermediates can also be generated through metal-catalyzed reactions. For instance, cobalt-catalyzed reactions of azides with isocyanides can generate a Co(III)-nitrene intermediate, which can then be trapped to form various heterocyclic products. nih.gov Similarly, iridium and ruthenium catalysts have been used to generate nitrenes from azides for C-N bond formation reactions, such as the synthesis of phosphoramidates. nih.govsemanticscholar.org The generation of a nitrene from this compound would open up a range of potential intramolecular and intermolecular reactions, leading to diverse molecular scaffolds. For example, intramolecular C-H insertion could lead to the formation of novel heterocyclic ring systems.

Radical Reactions Involving the Azido Functionality

The azido group (–N₃) in this compound is a versatile functional group that can undergo a range of radical-mediated transformations. These reactions are typically initiated by thermal or photochemical decomposition, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. The fate of this intermediate, and thus the final product, is dependent on the reaction conditions and the surrounding molecular environment.

Thermal and Photochemical Decomposition:

Organic azides are known to decompose upon heating or irradiation with UV light, a process that generates a nitrene species. In the case of this compound, this would lead to the formation of a pyridyl-substituted aminyl radical. This reactive intermediate can then undergo several pathways, including intramolecular C-H insertion or rearrangement. While specific studies on the thermolysis or photolysis of this compound are not extensively documented, the general behavior of alkyl azides suggests that such reactions would proceed. For instance, the photolysis of α-azido alcohols is known to generate nitrenes, which can then rearrange to form acid amides. A similar pathway for this compound could potentially lead to the formation of imines or other rearranged products. The thermal decomposition of organic azides generally results in the liberation of nitrogen gas, a characteristic that is exploited in various synthetic applications.

Radical-Mediated Reduction:

The azido group can be reduced to a primary amine through radical-mediated reactions. These transformations often involve the use of a radical initiator and a hydrogen atom donor. For example, the reduction of alkyl and aryl azides to their corresponding primary amines can be achieved using a silyl (B83357) radical and a thiol in an aqueous medium. This process involves the addition of the silyl radical to the azide, followed by the loss of dinitrogen and subsequent hydrogen atom abstraction by the resulting aminyl radical. The final step is the hydrolysis of the silylamine to yield the primary amine.

Radical-Assisted Migrations:

In certain contexts, the azido group can facilitate radical-polar crossover reactions, leading to skeletal rearrangements. For example, a reductive radical-initiated 1,2-carbon migration has been reported for 2-azido allyl alcohols, where the azido group acts as a good leaving group and provides the driving force for the migration rsc.org. While not directly applicable to the saturated propyl chain in this compound, this highlights the potential for the azido group to participate in complex radical-mediated rearrangements.

| Reaction Type | Initiator/Reagent | Probable Intermediate | Potential Product(s) |

| Thermal Decomposition | Heat | Pyridyl-substituted nitrene | Imines, rearranged products |

| Photochemical Decomposition | UV light | Pyridyl-substituted nitrene | Imines, rearranged products |

| Radical Reduction | Radical initiator (e.g., AIBN), H-donor (e.g., thiol) | Aminyl radical | 2-(1-Aminopropan-2-yl)pyridine |

Table 1: Postulated Radical Reactions of the Azido Functionality in this compound

Reactivity of the Pyridine Nitrogen Atom in this compound

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. This lone pair confers basic and nucleophilic properties to the pyridine ring, enabling it to react with a variety of electrophiles.

Protonation and Basicity:

Like other pyridines, this compound is expected to be a weak base, readily undergoing protonation with acids to form the corresponding pyridinium (B92312) salt. The basicity of the pyridine nitrogen can be influenced by the electronic nature of the substituent at the 2-position. The 1-azidopropan-2-yl group is primarily an alkyl group, which is generally considered to be weakly electron-donating, thus having a minor impact on the basicity of the pyridine nitrogen compared to an unsubstituted pyridine.

N-Alkylation (Quaternization):

The nucleophilic pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. This N-alkylation reaction is a common transformation for pyridines. The reaction of this compound with an alkyl halide, such as methyl iodide, would be expected to yield the corresponding N-alkyl-2-(1-azidopropan-2-yl)pyridinium salt. The rate of quaternization can be influenced by the steric hindrance around the nitrogen atom. The 1-azidopropan-2-yl group may exert some steric effect, potentially slowing the reaction compared to less bulky substituents.

N-Oxidation:

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The oxygen atom in the N-oxide can act as an internal oxidant and can direct functionalization to the C2 and C6 positions of the pyridine ring. The N-oxidation of 2-alkylpyridines is a well-established reaction, though it can be accompanied by the decomposition of the oxidizing agent, which poses safety considerations tamu.edu.

Coordination with Metal Ions:

The lone pair on the pyridine nitrogen allows it to act as a ligand, coordinating to a wide variety of metal ions to form coordination complexes. 2-Substituted pyridines are common ligands in coordination chemistry. The 1-azidopropan-2-yl substituent could potentially influence the coordination properties of the pyridine nitrogen through steric effects. Furthermore, the azido group itself can sometimes participate in coordination, potentially leading to bidentate or bridging ligation modes, although coordination through the pyridine nitrogen is generally more common.

| Reaction Type | Reagent | Product Type |

| Protonation | Acid (e.g., HCl) | Pyridinium salt |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpyridinium salt |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | Pyridine N-oxide |

| Metal Coordination | Metal salt (e.g., PdCl₂) | Metal complex |

Table 2: Expected Reactions at the Pyridine Nitrogen of this compound

Applications in Advanced Organic Synthesis and Ligand Design

Development of Polydentate Ligands from 2-(1-Azidopropan-2-yl)pyridine Derivatives

The primary application of azides in contemporary synthesis is their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. wikipedia.orgorganic-chemistry.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings.

The azide (B81097) group in this compound can react with a wide variety of terminal alkynes to generate a family of 1,4-disubstituted 1,2,3-triazole-based ligands. The general synthetic scheme involves the reaction of the azide with an alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent.

This methodology allows for the modular synthesis of ligands where the properties can be tuned by varying the substituent on the alkyne partner. For instance, reacting this compound with an alkyne bearing another donor group (like another pyridine (B92270) or a phosphine) would yield a tridentate or bidentate-chelate ligand. A modified "click" reaction between 2-azidopyridine (B1249355) and di(prop-2-yn-1-yl)phthalate, for example, produces a novel bis(1,2,3-triazolyl-pyridine) ligand. rsc.org The synthesis of such ligands is often high-yielding and proceeds under mild conditions. rsc.org

The resulting pyridine-triazole ligands are excellent candidates for coordinating with a variety of transition metals, including iron(II), palladium(II), platinum(II), and copper(II). acs.orgrsc.orgrsc.orgnih.gov The ligand typically coordinates to the metal center in a bidentate fashion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms (N3) of the triazole ring, forming a stable five-membered chelate ring. rsc.orgnih.gov

The coordination environment can be further influenced by the specific metal precursor and reaction conditions. For example, ligands derived from pyridine-triazoles have been shown to form complexes with different coordination modes, such as κ²-P,N and κ²-P,P, demonstrating their ambidentate nature when additional donor atoms like phosphorus are present. rsc.org Studies on iron complexes with similar amine/pyridine/triazole ligands have shown that the triazole moiety competes with other donors like pyridine for coordination to the metal center, and the stability of the resulting complexes can be ranked based on the coordinating strength of the various ligands. acs.orgnih.govacs.org

In numerous structurally characterized palladium(II) and platinum(II) complexes with pyridine-triazole ligands, the metal center adopts a square planar geometry. rsc.org The metal–N(triazole) bond distances are often observed to be shorter than the metal–N(pyridine) distances. rsc.org For instance, the analysis of various dichloro(bis{2-[1-(aryl)-1H-1,2,3-triazol-4-yl-κN³]pyridine-κN})metal(II) coordination compounds reveals how the coordination geometry is influenced by the specific metal ion (e.g., Mn, Fe, Co, Ni, Cu, Zn, Cd). researchgate.net The table below summarizes representative structural data for related metal-pyridine-triazole complexes.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Cu(HAld)(Ald)(N₃)] | Cu(II) | Distorted Square Pyramid | - | mdpi.com |

| [PdCl₂(bptmp)] | Pd(II) | Square Planar | - | rsc.org |

| [Fe(abpt)₂(NCS)₂] | Fe(II) | Octahedral | - | ncl.ac.uk |

| cis-dichloro[1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole]palladium(II) | Pd(II) | Square Planar | Pd-N(triazole), Pd-N(pyridine) | rsc.org |

| [Ni(L)₂(Cl)₂] (L = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) | Ni(II) | Tetrahedral | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Functionalization and Derivatization Strategies for Broader Synthetic Utility of this compound

Beyond its use in click chemistry, the core structure of this compound can be further modified to enhance its synthetic utility. The pyridine ring itself is amenable to a range of functionalization reactions. acs.orgacs.orgrsc.org

Strategies for direct C-H functionalization of pyridines allow for the introduction of various substituents at specific positions, although this can be challenging due to the electron-deficient nature of the ring. researchgate.net Methods using heterocyclic phosphonium (B103445) salts have been developed for selective C4-functionalization, enabling the formation of C-O, C-S, C-N, and C-C bonds. acs.org Photochemical methods also offer pathways for the radical functionalization of pyridines, providing distinct regioselectivity compared to classical methods like the Minisci reaction. acs.orgnih.gov

Furthermore, the precursor to this compound, likely 2-(2-hydroxypropan-2-yl)pyridine, could be accessed from 2-acetylpyridine (B122185). rsc.orgnih.gov This alcohol precursor can be converted to the azide via methods like the Mitsunobu reaction using zinc azide. thieme-connect.com The synthetic route to the precursor itself opens up derivatization possibilities. For example, 2-acetylpyridine undergoes copper(II)-assisted transformations to form more complex ligand structures. rsc.org

Integration of this compound into Polymeric Materials and Supramolecular Architectures

The pyridine and triazole motifs are highly valuable in the construction of complex macromolecular systems due to their predictable coordination behavior and ability to participate in non-covalent interactions like hydrogen bonding and π-stacking.

The conversion of this compound into a triazole-containing monomer would allow for its incorporation into polymer chains. For example, a methacrylate (B99206) moiety could be introduced on the alkyne partner, and the resulting monomer could be polymerized via free radical polymerization. This approach has been used to create metallopolymer networks with shape-memory properties, where bis(pyridine–triazole) units act as the switching element upon complexation with metal ions like zinc(II) or cobalt(II). mdpi.com Poly(vinyl pyridine) and its derivatives are another class of polymers where the pendant pyridine groups are used for a variety of applications, from surface modification to the development of pH-sensitive systems. mdpi.com The introduction of a triazole linker could provide enhanced functionality and structural control.

In supramolecular chemistry, pyridine-amide and pyridine-triazole ligands are extensively used to construct discrete molecular assemblies and extended networks. mdpi.comrsc.orgacs.orgresearchgate.net The predictable directionality of the coordination bonds and hydrogen bonds allows for the rational design of complex architectures. Ligands containing the bis(1,2,3-triazolyl)pyridine (btp) motif, for instance, have been used to create macrocycles that can bind anions or self-assemble into nanotube structures. rsc.orgresearchgate.net The integration of a unit derived from this compound into such systems could introduce chirality and specific steric bulk, influencing the final supramolecular structure.

Spectroscopic Characterization and Computational Chemistry of 2 1 Azidopropan 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(1-Azidopropan-2-yl)pyridine in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecule.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. wikipedia.orgrsc.org The proton at the C-6 position is anticipated to be the most downfield-shifted owing to its proximity to the ring nitrogen. wikipedia.org The protons on the propan-2-yl side chain would exhibit characteristic shifts. The two methyl groups (CH₃) are chemically equivalent and would likely appear as a sharp singlet, integrating to six protons. The methylene (B1212753) protons (CH₂N₃) adjacent to the azide (B81097) group would also produce a singlet, integrating to two protons, shifted downfield due to the electron-withdrawing nature of the azide.

The ¹³C NMR spectrum provides complementary information. The five distinct carbon signals of the pyridine ring are expected between δ 120 and 150 ppm. wikipedia.org Specifically, the C-2 and C-6 carbons, being closest to the nitrogen, generally appear most downfield. wikipedia.orgoregonstate.eduwisc.edu For the aliphatic side chain, three signals are predicted: one for the quaternary carbon attached to the pyridine ring, one for the two equivalent methyl carbons, and one for the methylene carbon bonded to the azide group (C-N₃), which would be found in the approximate range of 50-60 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively correlate proton and carbon signals, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard increments and data from analogous structures.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Pyridine H-3, H-4, H-5 | ¹H | 7.0 - 7.8 | Multiplet |

| Pyridine H-6 | ¹H | ~8.5 | Doublet of doublets |

| C(CH₃)₂ | ¹H | ~1.6 | Singlet |

| CH₂N₃ | ¹H | ~3.5 | Singlet |

| Pyridine C-3, C-4, C-5 | ¹³C | 120 - 140 | - |

| Pyridine C-2, C-6 | ¹³C | 148 - 155 | - |

| C(CH₃)₂ | ¹³C | ~40 | - |

| C(CH₃)₂ | ¹³C | ~25 | - |

| CH₂N₃ | ¹³C | ~55 | - |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₀N₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A key and highly diagnostic fragmentation pathway for azides is the facile loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. nih.govnih.govresearchgate.net This would result in a prominent peak at [M-28]⁺. This fragmentation is often observed in both aliphatic and aryl azides. nih.govresearchgate.net

Further fragmentation would likely involve the cleavage of bonds within the propan-2-yl side chain. Alpha-cleavage, the breaking of the C-C bond adjacent to the pyridine ring, is a common pathway for alkylpyridines. rsc.org This would lead to the formation of a stable pyridinium-containing cation or other charged fragments derived from the side chain.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 162 | [C₈H₁₀N₄]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₁₀N₂]⁺ | Loss of N₂ from the azide group [M-28]⁺ |

| 93 | [C₅H₄NCH₂]⁺ | Fragment from cleavage of the isopropyl group |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from side-chain cleavage |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption would be from the azide moiety.

The azide group (-N₃) exhibits a strong and characteristically sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ). This peak typically appears in a relatively clean region of the spectrum, between 2100 and 2250 cm⁻¹. researchgate.netlibretexts.orgnih.gov Its presence is a clear indicator of the azide functionality. ugent.be

Other expected absorptions include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Medium to strong bands from the methyl and methylene groups appearing just below 3000 cm⁻¹. libretexts.org

Pyridine ring stretching: Several bands of variable intensity between 1400 and 1600 cm⁻¹ corresponding to C=C and C=N bond stretching vibrations within the aromatic ring.

C-H bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern on the pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic (Pyridine) | Weak to Medium |

| 2850 - 2980 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to Strong |

| 2100 - 2250 | Asymmetric Stretch | Azide (-N₃) | Strong, Sharp |

| 1400 - 1600 | C=C, C=N Stretch | Pyridine Ring | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the definitive solid-state structure of a crystalline compound. Should this compound, or a suitable derivative or metal complex thereof, be crystallized, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the geometry of the pyridine ring and the side chain, including the C-N-N and N-N-N bond angles within the azide group. A key parameter of interest would be the dihedral angle between the plane of the pyridine ring and the C2-C(side chain) bond, which would describe the molecule's preferred conformation in the solid state.

Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. These could include weak C-H···N hydrogen bonds involving the pyridine nitrogen or π–π stacking interactions between adjacent pyridine rings, which are common forces dictating the supramolecular architecture in such heterocyclic compounds.

Density Functional Theory (DFT) Calculations and Mechanistic Probing

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into the molecule's intrinsic properties and reactivity, complementing experimental data. mpg.de

Electronic Structure Analysis of this compound

DFT calculations can be used to model the electronic structure of the molecule. ijcce.ac.ir By optimizing the molecular geometry, one can calculate the distribution of electron density and generate a Molecular Electrostatic Potential (MEP) map. The MEP map would visually identify the electron-rich and electron-poor regions of the molecule. The most electron-rich site is expected to be the lone pair of the pyridine nitrogen atom, while the region around the terminal nitrogens of the azide group would also show significant electron density.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. researchgate.net The energy and localization of the HOMO and LUMO determine the molecule's behavior as an electron donor or acceptor. For an azide, the HOMO is typically localized on the azide moiety, making it a potent 1,3-dipole for cycloaddition reactions. acs.org

Computational Modeling of Reaction Pathways

DFT is an invaluable tool for probing the mechanisms of reactions involving this compound. bohrium.comresearchgate.net A primary application would be to model its participation in 1,3-dipolar cycloadditions, such as the well-known azide-alkyne "click" reaction. nih.gov By calculating the transition state structures and their corresponding activation energies (ΔG‡), DFT can predict the kinetics and regioselectivity of the reaction. nih.gov This allows for a theoretical rationalization of why one regioisomeric product is formed preferentially over another.

Another important reaction pathway that can be modeled is the thermal or photochemical decomposition of the azide. This process typically involves the extrusion of N₂ to form a highly reactive nitrene intermediate. bohrium.com DFT calculations can elucidate the energetics of this decomposition and explore the subsequent reaction pathways of the generated nitrene, such as C-H bond insertion or ring-expansion reactions, providing a deeper understanding of the compound's potential reactivity under various conditions.

Ligand Binding Energetics and Metal Complex Stability

The stability of metal complexes is a critical factor that dictates their potential applications in various chemical and biological systems. The interaction between a metal ion and a ligand, such as this compound, is characterized by the formation of coordination bonds, and the strength of these bonds is quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a more stable complex. The energetics of this binding process, including enthalpy (ΔH) and entropy (ΔS) changes, provide a deeper understanding of the driving forces behind complex formation.

Due to the absence of specific experimental data for the metal complexes of this compound in the current literature, this section will draw upon data from structurally analogous 2-alkylpyridine ligands to infer the expected trends in ligand binding energetics and metal complex stability. The primary factors influencing these properties are the electronic effects of the substituents on the pyridine ring and the steric hindrance around the nitrogen donor atom.

General Principles of Metal Complex Stability

The stability of transition metal complexes often follows the Irving-Williams series, which is largely independent of the nature of the ligand and describes the relative stabilities of the high-spin octahedral complexes of divalent first-row transition metal ions:

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This trend is rationalized by the decrease in ionic radii across the period and the ligand field stabilization energy (LFSE), which is zero for Mn(II) and Zn(II) but contributes to the stability of the other ions.

Influence of Ligand Properties on Complex Stability

The properties of the ligand play a crucial role in determining the stability of the resulting metal complex. Key factors include:

Basicity of the Ligand: Generally, a more basic ligand forms a more stable complex due to stronger electrostatic interactions with the metal ion.

Steric Hindrance: Bulky substituents near the coordinating atom can hinder the approach of the metal ion, leading to weaker bonds and less stable complexes. numberanalytics.com

Chelate Effect: Multidentate ligands form more stable complexes than a series of corresponding monodentate ligands, an effect driven by a favorable entropy change.

For 2-substituted pyridines, the interplay between the electronic effect of the substituent (influencing basicity) and the steric hindrance it creates is a primary determinant of complex stability.

Binding Energetics of 2-Alkylpyridine Complexes

The introduction of an alkyl group at the 2-position of the pyridine ring, as in this compound, has a significant impact on its coordination properties. The alkyl group is electron-donating, which increases the basicity of the pyridine nitrogen and would be expected to lead to the formation of more stable complexes. However, the position of the substituent adjacent to the nitrogen atom introduces steric hindrance, which can counteract the favorable electronic effect.

Studies on the complexation of cadmium(II) halides with various methyl-substituted pyridines have provided valuable thermodynamic data that illustrate this interplay.

| Ligand | Metal Complex | log β₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|---|

| Pyridine | [CdBr₂(py)₂] | 4.58 | -26.1 | -45.6 | -65 |

| 3-Methylpyridine | [CdBr₂(3-Mepy)₂] | 5.02 | -28.6 | -49.8 | -71 |

| 4-Methylpyridine (B42270) | [CdBr₂(4-Mepy)₂] | 5.15 | -29.4 | -51.5 | -74 |

| 2-Methylpyridine (B31789) | [CdBr₂(2-Mepy)₂] | 3.89 | -22.2 | -44.4 | -74 |

Table 1: Thermodynamic parameters for the formation of bis(pyridine)cadmium(II) bromide complexes in 1,2-dichloroethane (B1671644) at 25.0 °C. The data for analogous pyridine complexes without steric hindrance show a linear relationship between the formation constant and the basicity of the ligand. However, for 2-methylpyridine, the formation constant is significantly lower than expected based on its basicity, a clear indication of steric hindrance from the 2-methyl group. The decrease in stability is primarily attributed to a less favorable enthalpy of reaction. numberanalytics.com

This steric effect is expected to be even more pronounced for the 2-(1-azidopropan-2-yl) group due to its larger size compared to a methyl group. The propyl chain and the terminal azide group will create a more crowded environment around the nitrogen atom, likely leading to a further reduction in complex stability compared to what would be predicted based on its electronic properties alone.

Expected Stability of this compound Complexes

Based on the principles and data discussed, the stability of metal complexes with this compound is expected to be governed by the following factors:

Metal Ion: The stability will likely follow the Irving-Williams series for divalent first-row transition metals.

Electronic Effects: The alkyl portion of the substituent is electron-donating, which increases the basicity of the pyridine nitrogen. This electronic effect will partially counteract the destabilizing steric effect. The azide group is generally considered to be weakly electron-withdrawing, which might slightly decrease the basicity of the pyridine nitrogen compared to a simple alkyl group.

Potential for Secondary Interactions: The azide group has the potential for secondary interactions with the metal center or other ligands in the coordination sphere, although this would depend on the specific geometry of the complex and the nature of the metal ion. Such interactions, if they occur, could influence the stability of the complex.

While quantitative data for complexes of this compound is not available, the stability constants for related 2-alkylpyridine complexes with various transition metals can provide a useful point of reference.

| Ligand | Metal Ion | log K₁ | log K₂ |

|---|---|---|---|

| 2-Methylpyridine | Co(II) | 1.85 | 1.05 |

| Ni(II) | 1.78 | 1.02 | |

| Cu(II) | 2.75 | 2.00 | |

| Zn(II) | 1.4 | - |

Table 2: Stepwise stability constants for the formation of 2-methylpyridine complexes with selected first-row transition metal ions in aqueous solution at 25 °C.

The stability constants for the 2-methylpyridine complexes are generally lower than those for the corresponding pyridine or 4-methylpyridine complexes, further underscoring the impact of steric hindrance from the 2-position substituent. It is reasonable to predict that the stability constants for complexes of this compound would be even lower than the values presented for 2-methylpyridine with the same metal ions, due to the increased steric bulk of the 1-azidopropan-2-yl group.

Future Directions and Emerging Research Avenues for 2 1 Azidopropan 2 Yl Pyridine

Exploration of Novel Synthetic Methodologies

The development of efficient and stereoselective synthetic routes to 2-(1-Azidopropan-2-yl)pyridine is a fundamental prerequisite for its widespread investigation and application. Future research is anticipated to move beyond traditional multi-step procedures towards more elegant and atom-economical approaches.

One promising direction lies in the adoption of multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single pot to form a complex product, offer significant advantages in terms of efficiency and diversity generation. mdpi.comnih.gov For instance, a one-pot synthesis of imidazo[1,2-a]pyridines functionalized with azides has been developed, showcasing the feasibility of incorporating the azide (B81097) moiety in a single, efficient step. mdpi.com Similar strategies could be envisioned for the synthesis of this compound, potentially starting from 2-aminopyridine, a suitable propylene (B89431) equivalent, and an azide source.

Furthermore, the advancement of C-H functionalization techniques presents a powerful tool for the direct and regioselective introduction of the azidopropyl group onto the pyridine (B92270) ring. rsc.org Research into solvent-free and halide-free methods for the C-H functionalization of pyridine N-oxides has demonstrated the potential for highly efficient and environmentally benign syntheses of substituted pyridines. rsc.org Adapting such methodologies could provide a direct and greener route to the target compound.

Microwave-assisted organic synthesis is another area ripe for exploration. This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyridine derivatives. nih.gov The application of microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to more rapid and efficient production.

Future synthetic research will likely focus on the following:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the chiral center of the propan-2-yl group will be crucial for its application in chiral catalysis and as a building block for biologically active molecules.

Flow Chemistry: The use of continuous flow reactors could enable safer handling of the potentially energetic azide intermediate and allow for precise control over reaction parameters, leading to higher yields and purity.

Biocatalysis: Employing enzymes for the stereoselective synthesis of the chiral alcohol precursor to the azide could offer a highly efficient and environmentally friendly approach.

Advanced Catalytic Applications in Organic Transformations

The structural features of this compound, particularly the presence of a pyridine nitrogen and a chiral backbone, make it an attractive candidate as a ligand in asymmetric catalysis. The pyridine nitrogen can coordinate to a metal center, while the chiral substituent can induce enantioselectivity in the catalyzed reaction.

A significant area of future research will be the application of this compound as a chiral nucleophilic catalyst, analogous to the well-established 4-dimethylaminopyridine (B28879) (DMAP) catalysts. nih.gov Chiral DMAP analogues have been successfully employed in a variety of enantioselective transformations, including acylations, rearrangements, and cycloadditions. nih.gov The development of this compound-based catalysts could expand the scope of these powerful transformations.

Moreover, the azide group itself can participate in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to generate triazole-containing ligands. These triazole-metal complexes have shown promise in a range of catalytic applications. The in situ formation of such catalysts from this compound and a suitable alkyne-containing metal complex could provide a modular and efficient approach to catalyst screening and optimization.

Potential catalytic applications to be explored include:

Asymmetric Hydrogenation: As a chiral ligand for transition metals like rhodium or iridium for the enantioselective hydrogenation of prochiral olefins and ketones.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to control the formation of chiral products. mdpi.com

Organocatalysis: As a chiral base or phase-transfer catalyst in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Expansion into Functional Materials Science

The unique combination of a rigid aromatic ring, a flexible chiral side chain, and a reactive azide group makes this compound a promising building block for the synthesis of novel functional materials.

The azide group can be readily transformed into other functional groups or used in click chemistry to polymerize or graft the molecule onto surfaces. This opens up possibilities for creating a variety of materials with tailored properties. For instance, its incorporation into polymers could lead to chiral stationary phases for chromatography or materials with unique optical properties.

Research in this area could focus on:

Chiral Polymers: Polymerization of derivatives of this compound to create helical polymers or chiral porous organic frameworks (POFs) for enantioselective separations and catalysis.

Liquid Crystals: Modification of the molecular structure to induce liquid crystalline behavior, potentially leading to new chiral dopants for liquid crystal displays.

Functional Surfaces: Grafting the molecule onto surfaces like silica (B1680970) or gold nanoparticles via the azide group to create chiral interfaces for sensing or asymmetric catalysis. The use of heteropolyacids anchored on modified surfaces provides a precedent for creating catalytically active materials. mdpi.com

Integration into Advanced Chemical Biology Tools

The azide group is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. This feature, combined with the pyridine scaffold that is present in many bioactive molecules, positions this compound as a valuable tool for chemical biology research.

A key application will be in the development of probes for activity-based protein profiling (ABPP) and for the labeling and visualization of biological targets. The azide allows for the attachment of reporter tags, such as fluorophores or biotin, via click chemistry after the molecule has interacted with its biological target.

Future research in chemical biology could involve:

Target Identification: Using this compound as a scaffold to design libraries of compounds for screening against various biological targets. Once a hit is identified, the azide can be used to "fish out" the protein target for identification and further study.

Bioimaging: The development of carbon-11 (B1219553) or fluorine-18 (B77423) labeled analogues of this compound could lead to new positron emission tomography (PET) probes for in vivo imaging of specific enzymes or receptors. nih.gov The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives as potential PET probes highlights the interest in this area. nih.gov

Drug Delivery: Incorporation of this molecule into drug delivery systems, where the azide can be used to attach the drug to a targeting moiety or a carrier vehicle.

Q & A

Q. Key Considerations :

- Azide Safety : Thermal instability of azides necessitates strict temperature control and avoidance of shock/friction .

- Yield Optimization : Evidence from analogous pyridine derivatives (e.g., 2-amino-4-(substituted phenyl)pyridines) shows yields of 65–78% under anhydrous conditions .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

- Spectroscopy :

- IR : Confirm the azide group via a sharp peak near 2100 cm⁻¹.

- NMR : ¹H NMR (DMSO-d₆) resolves pyridine protons (δ 8.3–8.7 ppm) and azidopropane protons (δ 3.1–3.5 ppm). ¹³C NMR identifies quaternary carbons adjacent to the azide.

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement () resolves bond angles (e.g., C-N₃ bond length ~1.13 Å) and validates stereochemistry .

Advanced Tip : Dynamic NMR at variable temperatures can probe conformational flexibility of the azidopropane sidechain.

How can conflicting NMR and X-ray crystallography data be resolved for this compound derivatives?

Advanced Research Question

Discrepancies often arise from:

- Solution vs. Solid-State Dynamics : Solution NMR may average signals from multiple conformers, while X-ray captures a static structure.

- Experimental Design :

What experimental strategies can assess the thermal stability and decomposition pathways of this compound?

Advanced Research Question

- Thermal Analysis :

- DSC/TGA : Monitor exothermic decomposition peaks (typically >120°C) and mass loss.

- Kinetic Studies : Apply the Kissinger method to calculate activation energy (Eₐ) from heating rate-dependent DSC data.

- Byproduct Identification : GC-MS detects decomposition products (e.g., N₂ gas, pyridine fragments).

Safety Note : Conduct trials in small quantities with blast shields, as recommended for azides in and .

How can computational modeling predict the reactivity of this compound in click chemistry applications?

Advanced Research Question

- DFT Studies :

- Model the transition state for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Solvent effects (e.g., water vs. DMSO) are incorporated via Polarizable Continuum Model (PCM).

- Reactivity Trends : LUMO energy of the azide group correlates with reaction rate. Lower LUMO (e.g., −1.5 eV) indicates higher electrophilicity and faster cycloaddition .

What safety protocols are critical when handling this compound in academic labs?

Basic Research Question

- PPE : Lab coat, nitrile gloves, and face shield.

- Storage : −20°C under argon; avoid contact with metals or acids.

- Spill Management : Decontaminate with 10% sodium hypochlorite (NaClO) to neutralize azides .

- Ventilation : Use fume hoods for all synthetic steps to prevent inhalation exposure.

How do steric effects influence the reactivity of this compound in coordination chemistry?

Advanced Research Question

- Ligand Design : The bulky azidopropane group can hinder metal coordination at the pyridine nitrogen.

- Experimental Validation : Compare coordination constants (log K) with sterically unhindered analogs (e.g., 2-azidoethylpyridine) via UV-Vis titration.

- Case Study : Similar terpyridine derivatives () show reduced binding affinity with steric bulk, guiding catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。